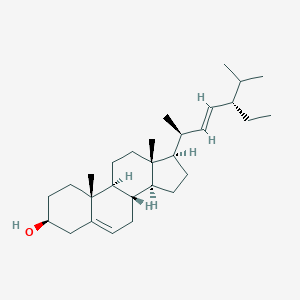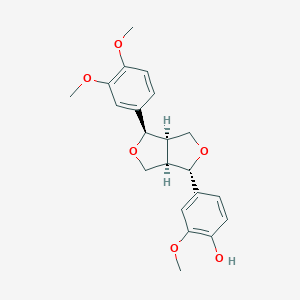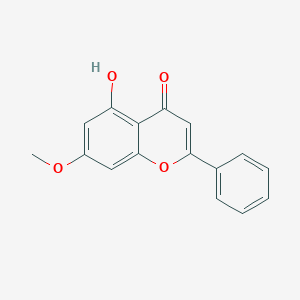
6-Demetoxitangeretina
Descripción general
Descripción
. Este compuesto es parte de la familia de los flavonoides, que es conocida por sus diversas actividades biológicas. La 6-Demetoxitangeretina ha llamado la atención debido a sus propiedades antiinflamatorias y antialérgicas .
Aplicaciones Científicas De Investigación
La 6-Demetoxitangeretina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química y la reactividad de los flavonoides.
Mecanismo De Acción
La 6-Demetoxitangeretina ejerce sus efectos a través de varias vías moleculares:
Vía de la quinasa del linfoma anaplásico: El compuesto inhibe la actividad de la quinasa del linfoma anaplásico, reduciendo la producción de citocinas proinflamatorias.
Vía de la quinasa de proteína activada por mitógeno: También afecta la vía de la quinasa de proteína activada por mitógeno, que juega un papel en la señalización celular y la inflamación.
Transcripción mediada por CRE: La this compound facilita la transcripción mediada por CRE, que está asociada con el aprendizaje y la memoria en neuronas hipocampales cultivadas.
Análisis Bioquímico
Biochemical Properties
6-Demethoxytangeretin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to suppress the production and gene expression of interleukin-6 in human mast cells via the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways . This interaction suggests that 6-Demethoxytangeretin may be involved in the regulation of inflammatory responses. Additionally, it facilitates CRE-mediated transcription associated with learning and memory in cultured hippocampal neurons .
Cellular Effects
6-Demethoxytangeretin exerts multiple effects on various cell types and cellular processes. In human mast cells, it suppresses the production of interleukin-6 and tumor necrosis factor-alpha gene expression, thereby modulating inflammatory responses . The compound also influences cell signaling pathways, such as the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways, which are crucial for cell activation and proliferation . Furthermore, 6-Demethoxytangeretin enhances CRE-mediated transcription in hippocampal neurons, which is associated with learning and memory .
Molecular Mechanism
The molecular mechanism of 6-Demethoxytangeretin involves its interaction with specific biomolecules and pathways. It inhibits the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases, leading to the suppression of interleukin-6 production and gene expression in human mast cells . This inhibition results in the downregulation of inflammatory responses. Additionally, 6-Demethoxytangeretin facilitates CRE-mediated transcription in hippocampal neurons, which is linked to learning and memory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Demethoxytangeretin have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Demethoxytangeretin can suppress the activation of human mast cells over time by inhibiting the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases . This suggests that the compound may have sustained anti-inflammatory effects in vitro.
Dosage Effects in Animal Models
The effects of 6-Demethoxytangeretin vary with different dosages in animal models. Higher doses of the compound have been associated with more pronounced anti-inflammatory and anti-allergic effects . It is essential to determine the threshold and toxic effects of 6-Demethoxytangeretin at high doses to ensure its safety and efficacy in therapeutic applications.
Metabolic Pathways
6-Demethoxytangeretin is involved in various metabolic pathways, including those mediated by anaplastic lymphoma kinase and mitogen-activated protein kinases . These pathways play a critical role in the regulation of inflammatory responses and cellular metabolism. The compound’s interaction with these enzymes and cofactors can influence metabolic flux and metabolite levels, thereby modulating cellular functions.
Transport and Distribution
The transport and distribution of 6-Demethoxytangeretin within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution is crucial for the compound’s effectiveness in modulating inflammatory responses and enhancing CRE-mediated transcription in hippocampal neurons.
Subcellular Localization
6-Demethoxytangeretin’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on inflammatory responses and cellular metabolism . Post-translational modifications and targeting signals may influence the localization and activity of 6-Demethoxytangeretin, ensuring its precise action within the cell.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 6-Demetoxitangeretina generalmente implica la extracción de fuentes naturales como Citrus reticulata. El proceso incluye la aislamiento del flavonoide mediante extracción con disolventes y técnicas cromatográficas .
Métodos de producción industrial: La producción industrial de this compound involucra la extracción a gran escala de cáscaras de cítricos, seguida de la purificación utilizando métodos cromatográficos avanzados. El proceso se optimiza para garantizar un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La 6-Demetoxitangeretina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar la estructura del flavonoide, potencialmente mejorando su actividad biológica.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales, afectando la reactividad del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, modificando las propiedades del compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean en condiciones controladas.
Productos principales formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la sustitución puede introducir nuevos grupos funcionales .
Comparación Con Compuestos Similares
La 6-Demetoxitangeretina es única entre los flavonoides debido a sus actividades biológicas específicas. Los compuestos similares incluyen:
Tangeretina: Otro flavonoide cítrico con propiedades antiinflamatorias similares.
Nobiletina: Conocida por sus actividades anticancerígenas y antiinflamatorias.
Sinensetina: Exhibe fuertes actividades anticancerígenas y otros beneficios farmacológicos
En comparación, la this compound destaca por su inhibición específica de la quinasa del linfoma anaplásico y su papel en la transcripción mediada por CRE, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJUTBQQURRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348077 | |
| Record name | 4',5,7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-66-7 | |
| Record name | 6-Demethoxytangeretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Demethoxytangeretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',5,7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DEMETHOXYTANGERETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for 6-demethoxytangeretin?
A: 6-Demethoxytangeretin, a flavonoid found in citrus fruits like niihime [], has demonstrated anti-inflammatory and potential cognitive-enhancing properties in in vitro studies. Research suggests that it can suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) [] and matrix metalloproteinase 9 (MMP-9) [] in cellular models. Additionally, it has shown the ability to enhance extracellular signal-regulated kinase (ERK) phosphorylation in neuronal cells, a pathway crucial for memory consolidation [].
Q2: How does 6-demethoxytangeretin exert its anti-inflammatory effects?
A: Studies using human mast cells (HMC-1) suggest that 6-demethoxytangeretin inhibits the activation of anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinases (MAPKs) []. These signaling pathways play critical roles in the production and release of inflammatory mediators. By suppressing ALK and MAPK activity, 6-demethoxytangeretin effectively reduces the expression of genes involved in inflammation, such as tumor necrosis factor-alpha (TNF-α) and IL-6 [].
Q3: Does the structure of 6-demethoxytangeretin influence its biological activity?
A: Research comparing nobiletin analogs, including 6-demethoxytangeretin, suggests that subtle structural differences significantly impact their biological activity []. For instance, while both nobiletin and 6-demethoxytangeretin enhanced ERK phosphorylation in PC12D cells, 6-demethoxytangeretin exhibited a more pronounced effect []. This highlights the importance of the specific methoxy group arrangement within the flavonoid structure for its interaction with biological targets.
Q4: Has 6-demethoxytangeretin been identified in any other citrus fruits besides niihime?
A: While 6-demethoxytangeretin was first reported in niihime [], it has also been isolated from other citrus species, including Citrus depressa [] and rough lemon (Citrus jambhiri) []. This suggests that the presence of this flavonoid may be relatively common within the Citrus genus, opening possibilities for exploring its bioactivity from various natural sources.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















